Nor Verapamil-d6 Hydrochloride is sourced from various chemical suppliers that specialize in stable isotope-labeled compounds. It falls under the category of pharmaceutical reference standards and is particularly relevant in research involving drug metabolism and pharmacodynamics. The compound is recognized for its enhanced stability and ability to provide insights into metabolic pathways without significantly altering the pharmacological properties of its parent compound, Verapamil .
The synthesis of Nor Verapamil-d6 Hydrochloride typically involves the deuteration of Verapamil, where hydrogen atoms in the molecule are replaced with deuterium. This process can be achieved through several methods, including:
These methods are designed to maintain the structural integrity of the original compound while ensuring that deuterium is incorporated at specific sites, which is crucial for tracking metabolic pathways in research applications.
The molecular structure of Nor Verapamil-d6 Hydrochloride can be described using its chemical formula . The compound features several functional groups typical of calcium channel blockers, including dimethoxyphenyl groups and an isopropyl chain. The presence of deuterium atoms enhances the compound's stability and allows for detailed tracking in metabolic studies.
COC1=C(OC)C=CC(C(C(C([2H])([2H])[2H])C([2H])([2H])[2H])(C#N)CCCNCCC2=CC=C(OC)C(OC)=C2)=C1.Cl
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3;
.Nor Verapamil-d6 Hydrochloride undergoes various chemical reactions typical of calcium channel blockers. These include:
This mechanism results in decreased vascular resistance and heart rate, making it effective for treating conditions such as hypertension and angina pectoris . The isotopic labeling allows researchers to study these reactions in detail without interference from non-deuterated forms.
The mechanism of action for Nor Verapamil-d6 Hydrochloride mirrors that of its parent compound, Verapamil. It primarily acts as a calcium channel blocker by:
This mechanism is crucial for managing cardiovascular diseases by alleviating symptoms associated with excessive calcium influx .
Nor Verapamil-d6 Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in various analytical applications, especially those requiring stable isotopes for metabolic studies .
Nor Verapamil-d6 Hydrochloride has several applications primarily within scientific research:
Its unique isotopic labeling allows for advanced analytical techniques that provide deeper insights into drug interactions and metabolism .
Deuterium incorporation in Nor Verapamil-d6 Hydrochloride targets specific molecular sites to maintain biochemical equivalence while enabling precise analytical detection. The compound features six deuterium atoms (d6) exclusively located at the isopropyl group – specifically at the two methyl groups attached to the chiral center (α-(1-methylethyl-d6)), as confirmed by SMILES notation: N#CC(C(C([²H])([²H])[²H])C([²H])([²H])[²H])(C₁=CC(OC)=C(OC)C=C₁)CCCNCCC₂=CC(OC)=C(OC)C=C₂.Cl [1] [2]. This strategic placement minimizes isotopic exchange risks and metabolic lability while preserving the molecule’s pharmacological activity relative to its non-deuterated analog [3] [10].
Key synthetic challenges in deuterium labeling include:
Table 1: Deuterium Incorporation Profile of Nor Verapamil-d6 Hydrochloride
Position | Atomic Environment | Number of D Atoms | Stability Profile |
---|---|---|---|
α-(1-Methylethyl) group | Aliphatic methyl groups | 6 | High metabolic stability |
Aromatic rings | Methoxy/cyano adjacents | 0 | N/A |
Ethylamino linker | Methylene groups | 0 | N/A |
Nor Verapamil-d6 Hydrochloride is synthesized via two primary routes, differing in deuterated precursor integration and bond-forming strategies:
Route 1: Reductive Amination PathwayThis method conjugates deuterated nitrile intermediates with phenethylamine derivatives:
Deuterated nitrile (3,4-dimethoxy-α-(isopropyl-d6)benzeneacetonitrile) + Homoveratrylamine → Imine formation → NaBH₄ reduction → Nor Verapamil free base → HCl salt formation
Advantages: Scalability (batch sizes up to 500g reported), moderate reaction temperatures (60–80°C) [2] [4].Limitations: Requires rigorous chiral resolution post-synthesis to separate enantiomers, reducing overall yield to 40–45% [10].
Route 2: Nucleophilic Displacement PathwayUtilizes deuterated alkyl halides for direct N-alkylation:
Deuterated alkyl bromide + Desmethylverapamil → K₂CO₃-assisted coupling in acetonitrile → Direct hydrochloride precipitation
Advantages: Higher enantiopurity retention (ee >99.5%) by avoiding racemization-prone steps [4] [10].Limitations: Lower atom economy due to stoichiometric halide waste, yielding ~35% product [2].
Table 2: Comparative Analysis of Synthetic Pathways
Parameter | Reductive Amination | Nucleophilic Displacement |
---|---|---|
Overall Yield | 40–45% | 35–38% |
Reaction Time | 48–72 hours | 24–36 hours |
Enantiomeric Excess | 85–90% (pre-resolution) | >99.5% |
Key Impurities | Di-alkylated byproducts | Dehalogenation products |
Scalability | >500g demonstrated | <200g demonstrated |
Suppliers optimize routes based on application needs: SynZeal employs Route 1 for cost-efficient bulk production [2], while MedChemExpress adopts Route 2 for high-purity research-grade material [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: